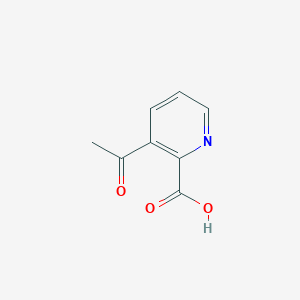

3-Acetyl-2-pyridinecarboxylic acid

CAS No.: 716362-04-8

Cat. No.: VC2283685

Molecular Formula: C8H7NO3

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 716362-04-8 |

|---|---|

| Molecular Formula | C8H7NO3 |

| Molecular Weight | 165.15 g/mol |

| IUPAC Name | 3-acetylpyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-9-7(6)8(11)12/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | ZHIOUPNVQJCRBN-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(N=CC=C1)C(=O)O |

| Canonical SMILES | CC(=O)C1=C(N=CC=C1)C(=O)O |

Introduction

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 165.14600 g/mol | |

| Exact Mass | 165.04300 | |

| Melting Point | 131°C (with decomposition) | |

| LogP | 0.98240 | |

| Polar Surface Area (PSA) | 67.26000 |

Spectroscopic Data

Although comprehensive spectroscopic data for 3-Acetyl-2-pyridinecarboxylic acid is limited in the available search results, certain analytical characteristics can be inferred based on its structure and comparison with related compounds. The nuclear magnetic resonance (NMR) spectrum would typically show characteristic signals for the methyl protons of the acetyl group (appearing as a singlet around 2.5-2.7 ppm), aromatic protons of the pyridine ring (in the region of 7.0-9.0 ppm), and the carboxylic acid proton (typically a broad signal at 10-13 ppm which may be exchange-broadened). In the carbon-13 NMR spectrum, one would expect signals for the carbonyl carbons of both the acetyl group (around 195-200 ppm) and the carboxylic acid (around 165-170 ppm), in addition to the pyridine ring carbons in the aromatic region. Infrared spectroscopy would reveal characteristic absorption bands for the C=O stretching of both the acetyl group (approximately 1680-1700 cm⁻¹) and the carboxylic acid (approximately 1700-1725 cm⁻¹), as well as O-H stretching of the carboxylic acid group (broad band around 2500-3300 cm⁻¹). Mass spectrometry would show a molecular ion peak at m/z 165, corresponding to the molecular weight of the compound, with fragmentation patterns that might include loss of -OH, -COOH, or the acetyl group.

Synthetic Methods

Related Compounds and Comparative Synthesis

The synthesis approach for 3-acetyl-2-chloropyridine, as detailed in the patent CN115611802B, provides valuable insights into potential synthetic methodologies for related pyridine derivatives including 3-Acetyl-2-pyridinecarboxylic acid . This patent describes a process starting with 2-chloronicotinic acid, which is converted to its lithium salt, followed by reaction with methyl magnesium bromide to introduce the acetyl group at position 3. The method achieves high reaction yields and product purity under relatively mild conditions, with careful control of reaction parameters including temperature, reagent ratios, and reaction times. Similar strategies could potentially be adapted for the synthesis of 3-Acetyl-2-pyridinecarboxylic acid, with appropriate modifications to maintain or introduce the carboxylic acid functionality at position 2. Another related compound, 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, represents a different structural arrangement of similar functional groups on a pyridine scaffold . Comparative analysis of synthetic approaches for these related compounds could provide valuable insights into optimizing reaction conditions, improving yields, enhancing selectivity, and developing more efficient synthetic routes for 3-Acetyl-2-pyridinecarboxylic acid.

Applications and Uses

Research Applications

In the research domain, 3-Acetyl-2-pyridinecarboxylic acid represents a valuable compound for various scientific investigations. As a functionalized pyridine derivative, it can serve as a model system for studying fundamental aspects of heterocyclic chemistry, including electronic effects, resonance phenomena, and reaction mechanisms. The compound's defined structure with multiple functional groups makes it suitable for studies involving coordination chemistry, where the pyridine nitrogen and carboxylic acid oxygen atoms can coordinate with metal ions to form complexes with potential catalytic or structural applications. In materials science, such pyridine derivatives have been explored as components in the development of functional materials, including metal-organic frameworks (MOFs), polymers with specific properties, and molecular sensors. The compound's spectroscopic properties could also make it useful in analytical method development and validation studies. Additionally, 3-Acetyl-2-pyridinecarboxylic acid might serve as a valuable probe molecule in biochemical research, potentially interacting with specific enzymes or proteins to help elucidate biological mechanisms or pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume